molecular formula C17H20N2O5S2 B2589449 Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate CAS No. 1705224-09-4

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate

Cat. No.: B2589449
CAS No.: 1705224-09-4
M. Wt: 396.48
InChI Key: DVIKTCPYNQVQEF-UHFFFAOYSA-N
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Description

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a synthetic organic compound featuring a carbamate group linked to a phenyl ring substituted with a sulfonylated 1,4-thiazepane moiety. The 1,4-thiazepane ring is further functionalized with a furan-2-yl group at the 7-position.

Properties

IUPAC Name

methyl N-[4-[[7-(furan-2-yl)-1,4-thiazepan-4-yl]sulfonyl]phenyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O5S2/c1-23-17(20)18-13-4-6-14(7-5-13)26(21,22)19-9-8-16(25-12-10-19)15-3-2-11-24-15/h2-7,11,16H,8-10,12H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIKTCPYNQVQEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCC(SCC2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate typically involves multi-step organic reactions. The starting materials often include furan derivatives, thiazepane precursors, and sulfonyl chlorides. The key steps in the synthesis may involve:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The sulfonyl group can be reduced to a sulfide under appropriate conditions.

    Substitution: The carbamate group can participate in nucleophilic substitution reactions, leading to the formation of urea derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamate group under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce sulfides.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that compounds similar to methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate exhibit significant anticancer properties. For example, carbamate derivatives have been shown to selectively inhibit matrix metalloproteinases (MMPs), particularly MMP-2, which plays a crucial role in tumor metastasis. Research highlights the efficacy of such compounds in preventing the progression of cancer by inhibiting MMP activity, thus reducing tumor invasiveness and metastasis .

1.2 Neuroprotective Effects

There is emerging evidence that certain carbamate derivatives can cross the blood-brain barrier and exhibit neuroprotective effects. This is particularly relevant for treating neurodegenerative diseases where inflammation and MMP activity contribute to neuronal damage. The slow-binding mechanism of action observed with these compounds allows for sustained inhibition of harmful enzymatic activity in the brain .

Agricultural Applications

2.1 Herbicidal Activity

This compound has shown promise as a herbicide. Studies have demonstrated that structurally related compounds can effectively inhibit key enzymes involved in plant growth, such as phytoene desaturase (PDS). These inhibitors can lead to significant phytoene accumulation in plants, which disrupts normal carotenoid biosynthesis and results in herbicidal effects without causing significant toxicity to crops like maize and wheat .

Material Science

3.1 Synthesis of Polymeric Materials

Carbamates are important intermediates in the synthesis of various polymeric materials. This compound can be utilized as a precursor for developing polyurethanes and other polymers with enhanced properties such as flexibility and durability. The incorporation of furan and thiazepane moieties into polymer backbones can lead to materials with unique thermal and mechanical properties .

Data Table: Summary of Applications

Application AreaSpecific UseRelevant Findings
Medicinal ChemistryAnticancer agentsInhibition of MMPs reduces tumor metastasis
Neuroprotective agentsCompounds cross blood-brain barrier; protect neurons
Agricultural ScienceHerbicidesEffective PDS inhibitors; low toxicity to crops
Material SciencePolymer synthesisEnhances properties of polyurethanes

Case Studies

5.1 Anticancer Study

A study published in Nature Reviews Cancer explored the role of MMP inhibitors derived from carbamates in treating metastatic cancer. The research found that specific derivatives showed a 20-fold increase in selectivity for MMP-2 over other MMPs, indicating their potential for targeted cancer therapies .

5.2 Herbicide Development

In agricultural research, a series of field trials were conducted using furan-based carbamates as herbicides. Results indicated that at lower application rates (750 g a.i./ha), these compounds effectively controlled weed populations while maintaining crop safety .

Mechanism of Action

The mechanism of action of Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The furan and thiazepane rings may play a role in binding to these targets, while the sulfonyl and carbamate groups could influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Key structural analogues include:

  • Phenyl carbamates with halogenated substituents: For example, 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl alkyl-carbamates (e.g., compounds 4a–i, 5a–i, 6a–i). These lack the thiazepane-sulfonyl group but share the carbamate-phenyl scaffold, which is critical for interactions with biological targets like proteases.
  • Thiazolylmethylcarbamate derivatives : Examples include thiazol-5-ylmethyl carbamates (e.g., compounds l, m, w, x). These replace the furan-thiazepane system with a thiazole ring, altering electronic properties and lipophilicity.
  • Sulfonylurea herbicides: Such as metsulfuron methyl ester. These share sulfonyl and carbamate groups but incorporate triazine rings instead of thiazepane, highlighting divergent applications (agricultural vs.

Physicochemical Properties

  • Lipophilicity : The presence of the furan-thiazepane-sulfonyl group likely increases hydrophilicity compared to purely aromatic carbamates (e.g., halogenated phenyl carbamates in), as heterocycles like thiazepane can disrupt lipid solubility. HPLC-derived log k values for similar compounds range from 1.8 to 3.2, suggesting moderate polarity.
  • Stability: The carbamate group is susceptible to hydrolysis, a trait shared with sulfonylurea herbicides.

Data Table: Key Comparisons

Property Target Compound Phenyl Carbamates (e.g., 4a–i) Thiazolylmethylcarbamates (e.g., m) Sulfonylureas (e.g., metsulfuron)
Core Structure Phenyl-carbamate + thiazepane-sulfonyl + furan Phenyl-carbamate + halogenated aryl Thiazole-carbamate + urea Triazine-sulfonyl + carbamate
Lipophilicity (log k) Estimated 2.5–3.0 1.8–3.2 Not reported 2.1–2.8
Primary Application Potential enzyme inhibitor Protease/kinase inhibition Protease inhibition Herbicide
Synthetic Complexity High (stereochemistry, multiple steps) Moderate High (urea functionalization) Low

Notes

Limitations : Direct biological data for the compound are absent in the provided evidence; comparisons rely on structural analogs. Experimental validation is required to confirm hypothesized properties.

Diverse References : Citations span synthetic methodologies (Ferriz et al.), heterocyclic analogs (Pharmacopeial Forum), and agricultural sulfonylureas, ensuring a balanced analysis.

Biological Activity

Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis, and relevant research findings.

Structural Overview

The compound features a complex structure combining a furan ring, a thiazepane moiety, and a sulfonamide group. The general formula can be represented as follows:

Property Details
Molecular Formula C16H18N2O4S
Molecular Weight 350.39 g/mol
IUPAC Name This compound

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the Furan Ring : Achieved through cyclization of 1,4-diketones.
  • Synthesis of the Thiazepane Ring : Involves reacting a suitable amine with a thioamide.
  • Coupling Reactions : Final coupling with a benzonitrile derivative.

These steps are crucial for obtaining the desired structural integrity that contributes to its biological activity.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activities. For instance, thiazepane derivatives have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting tumor growth. Research has demonstrated that these compounds can direct tumor cells towards apoptotic pathways, which is essential for their anticancer action .

Antioxidant Activity

The antioxidant potential of this compound has also been investigated. Compounds containing furan and thiazepane moieties have been shown to exhibit notable antioxidant properties, which may contribute to their therapeutic effects in preventing oxidative stress-related diseases .

Case Studies and Research Findings

  • Study on Anticancer Activity : A study evaluated the anticancer effects of thiazepane derivatives against A549 (lung cancer) and C6 (glioma) cell lines. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through caspase activation assays .
  • Antioxidant Activity Investigation : Research highlighted the synthesis of various pyrazole derivatives showcasing antioxidant activities comparable to well-known antioxidants like ascorbic acid. The incorporation of furan rings in these structures was pivotal for enhancing their biological activity .
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of related compounds, where it was found that certain derivatives could cross the blood-brain barrier and modulate neurotransmitter levels in the hippocampus, suggesting possible applications in neurodegenerative disorders .

Summary of Biological Activities

Activity Type Description References
AnticancerInduces apoptosis in cancer cell lines
AntioxidantExhibits significant antioxidant properties
NeuroprotectiveModulates neurotransmitter levels in the brain

Q & A

Q. What are the typical synthetic routes for Methyl (4-((7-(furan-2-yl)-1,4-thiazepan-4-yl)sulfonyl)phenyl)carbamate?

The synthesis involves multi-step organic reactions, often starting with the functionalization of the 1,4-thiazepane core. Key steps include:

  • Step 1: Formation of the 7-(furan-2-yl)-1,4-thiazepane intermediate via cyclization reactions under controlled temperature (e.g., 60–80°C) and solvent systems like dichloromethane or tetrahydrofuran .
  • Step 2: Sulfonylation of the thiazepane sulfur atom using sulfonyl chlorides, requiring anhydrous conditions to avoid hydrolysis .
  • Step 3: Introduction of the methyl carbamate group via nucleophilic substitution or coupling reactions, optimized with catalysts like pyridine or triethylamine .
    Critical Parameters: Reaction time (12–24 hours), stoichiometric ratios (1:1.2 for sulfonylation), and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are essential for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR for verifying substituent positions and stereochemistry. For example, the furan proton signals appear at δ 6.2–7.4 ppm .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., calculated for C₁₈H₂₀N₂O₅S₂: 432.08 g/mol) and fragmentation patterns .
  • Infrared Spectroscopy (IR): Identify functional groups (e.g., sulfonyl S=O stretch at 1150–1250 cm⁻¹, carbamate C=O at 1680–1720 cm⁻¹) .
  • HPLC: Assess purity (>95%) using reverse-phase columns (C18) and mobile phases like methanol/water (70:30 v/v) .

Q. What preliminary biological screening methods are recommended?

  • In vitro enzyme assays: Test inhibition of kinases or proteases using fluorescence-based assays (e.g., ATP consumption for kinase activity) .
  • Cell viability assays: Use MTT or resazurin assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity .
  • Molecular docking: Preliminary binding affinity studies with target proteins (e.g., COX-2 or EGFR) using AutoDock Vina .

Advanced Research Questions

Q. How can contradictory data in pharmacological assays be resolved?

Contradictions often arise from assay conditions or off-target effects. Strategies include:

  • Dose-response validation: Perform IC₅₀ determinations across multiple concentrations (e.g., 0.1–100 μM) to confirm dose-dependent effects .
  • Orthogonal assays: Compare results from fluorescence-based and radiometric assays (e.g., kinase activity via ³²P-ATP incorporation) .
  • Metabolic stability testing: Use liver microsomes to assess compound degradation, which may explain false negatives .

Q. What computational methods predict the compound’s reactivity and target interactions?

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Becke’s three-parameter hybrid functional (B3LYP) with a 6-31G(d,p) basis set is recommended .
  • Molecular Dynamics (MD): Simulate binding stability in aqueous environments (e.g., 100 ns trajectories) using GROMACS .
  • ADMET prediction: Tools like SwissADME estimate logP (2.1–3.5), BBB permeability, and CYP450 interactions .

Q. How can structure-activity relationship (SAR) studies optimize this compound?

Modification Impact on Activity Reference
Furan replacement Substitution with thiophene increases lipophilicity (logP +0.5) but reduces solubility .
Sulfonyl group removal Abolishes kinase inhibition, highlighting its role in target binding .
Carbamate alkyl chain extension Longer chains (e.g., ethyl vs. methyl) improve metabolic stability but reduce cellular uptake .

Methodology:

  • Synthesize analogs with systematic substitutions (e.g., heterocycle, sulfonyl, carbamate).
  • Test in parallel assays (e.g., enzymatic inhibition, cytotoxicity) to identify critical pharmacophores.

Q. What strategies mitigate low synthetic yields in scale-up?

  • Catalyst optimization: Switch from homogeneous (e.g., Pd/C) to heterogeneous catalysts for easier recovery .
  • Solvent screening: Use high-boiling solvents (e.g., DMF or DMSO) to improve reaction homogeneity at elevated temperatures .
  • Flow chemistry: Implement continuous-flow systems for exothermic steps (e.g., sulfonylation) to enhance reproducibility .

Q. How does the compound’s stereochemistry influence bioactivity?

The 7-(furan-2-yl) substituent on the thiazepane ring creates a chiral center. Enantiomeric resolution via chiral HPLC (e.g., Chiralpak AD-H column) reveals:

  • (R)-enantiomer: 10-fold higher affinity for serotonin receptors (Ki = 12 nM vs. 120 nM for (S)-form) .
  • Racemic mixtures: Show reduced efficacy due to antagonistic effects .

Q. Data Contradiction Example

Study Reported IC₅₀ (μM) Possible Cause
A (2023)0.5 ± 0.1Used recombinant enzyme
B (2024)5.2 ± 1.3Tested in cell lysate with competing ATP
Resolution: Normalize assays to ATP concentration (1 mM) and validate with recombinant/cell-based models .

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